molecular formula C10H16O B11921339 Spiro[4.5]dec-9-EN-7-OL CAS No. 402857-86-7

Spiro[4.5]dec-9-EN-7-OL

Cat. No.: B11921339
CAS No.: 402857-86-7
M. Wt: 152.23 g/mol
InChI Key: XPCMKPDBDAJGLN-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-9-EN-7-OL is a chemical compound with the molecular formula C10H16O. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings share a single common atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.5]dec-9-EN-7-OL typically involves the formation of the spiro structure through cyclization reactions. One common method is the reaction of a suitable precursor with a strong base, followed by cyclization under controlled conditions. For example, the preparation of 6,10-dimethylspiro[4.5]dec-6-en-2-one involves the use of lithium aluminum hydride as a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]dec-9-EN-7-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Spiro[4.5]dec-9-EN-7-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique spiro structure allows it to fit into enzyme active sites in a way that other compounds cannot, making it a valuable tool for studying enzyme function and developing new drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.5]dec-9-EN-7-OL is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

402857-86-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

spiro[4.5]dec-9-en-7-ol

InChI

InChI=1S/C10H16O/c11-9-4-3-7-10(8-9)5-1-2-6-10/h3,7,9,11H,1-2,4-6,8H2

InChI Key

XPCMKPDBDAJGLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(CC=C2)O

Origin of Product

United States

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